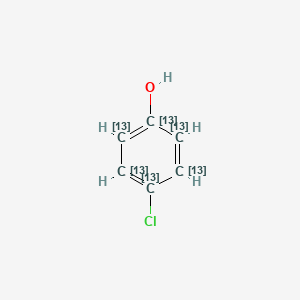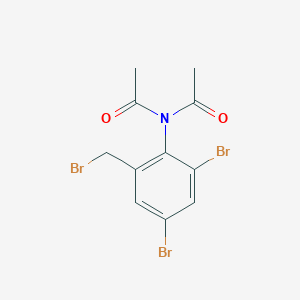
2-Diacetylamino-3,5-dibromobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diacetylamino-3,5-dibromobenzyl bromide is a chemical compound with the molecular formula C11H10Br3NO2 and a molecular weight of 427.91 g/mol . . This compound is characterized by the presence of two bromine atoms attached to the benzene ring and an additional bromine atom attached to the benzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide involves the bromination of a suitable precursor compound. One common method involves the bromination of 2-acetylamino-3,5-dibromotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination of the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
化学反応の分析
Types of Reactions
2-Diacetylamino-3,5-dibromobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds or reduced amines.
科学的研究の応用
2-Diacetylamino-3,5-dibromobenzyl bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Diacetylamino-3,5-dibromobenzyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
2-Acetylamino-3,5-dibromotoluene: A precursor in the synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide.
2-Diacetylamino-3,5-dichlorobenzyl bromide: A similar compound with chlorine atoms instead of bromine.
2-Diacetylamino-3,5-difluorobenzyl bromide: A similar compound with fluorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms. The bromine atoms enhance the compound’s electrophilicity, making it a versatile reagent in organic synthesis and a potent inhibitor in biological systems.
特性
CAS番号 |
32184-10-4 |
|---|---|
分子式 |
C11H10Br3NO2 |
分子量 |
427.91 g/mol |
IUPAC名 |
N-acetyl-N-[2,4-dibromo-6-(bromomethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10Br3NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
InChIキー |
ITPMKXSXFOYOAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=C(C=C(C=C1Br)Br)CBr)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


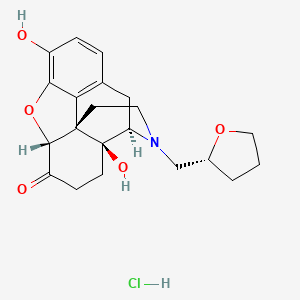
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)

![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
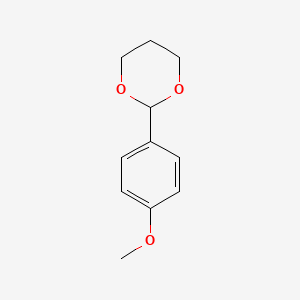
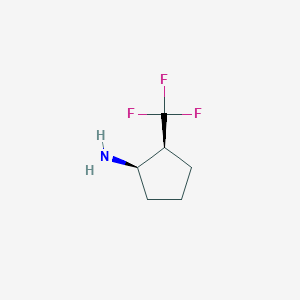
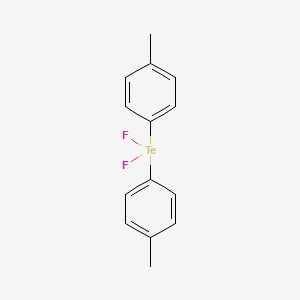
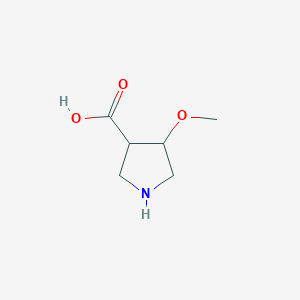
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
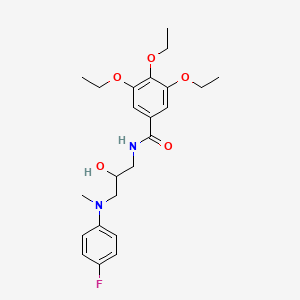
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
